1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one
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Overview
Description
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spirocyclic core: This involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.
Introduction of the sulfonyl group: This step involves the sulfonylation of the spirocyclic intermediate using reagents such as chlorobenzenesulfonyl chloride.
Attachment of the phenoxy group: This step involves the reaction of the intermediate with a phenoxy-containing reagent under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: The compound can be investigated for its potential use as a drug or drug precursor.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares the spirocyclic core but lacks the sulfonyl and phenoxy groups.
4-Chlorobenzenesulfonyl chloride: This compound shares the sulfonyl group but lacks the spirocyclic and phenoxy groups.
3-Methylphenol: This compound shares the phenoxy group but lacks the spirocyclic and sulfonyl groups.
Uniqueness
1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one is unique due to its combination of functional groups and spirocyclic structure. This unique combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-3-2-4-19(15-17)29-16-21(26)24-11-9-22(10-12-24)25(13-14-30-22)31(27,28)20-7-5-18(23)6-8-20/h2-8,15H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAEFBPLIJANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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